tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 324.17 g/mol. This compound features a bromine atom and a formyl group, which contribute to its reactivity and potential applications in medicinal chemistry. It is classified under indazole derivatives, which are known for their diverse biological activities, including anti-cancer properties and the ability to act as protein kinase inhibitors.
The compound is cataloged under several identifiers, including CAS Number 936132-61-5 and MDL Number MFCD12913743. It is typically synthesized in laboratory settings for research purposes, particularly in the field of drug discovery due to its structural characteristics that allow for modifications leading to various pharmacological effects.
The synthesis of tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-bromo-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and can be conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
A typical experimental setup includes:
The yield of this reaction can vary but is often reported around 47% under optimized conditions .
The molecular structure of tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate features a five-membered indazole ring, with a bromine substituent at the 5-position and a formyl group at the 3-position. The tert-butyl ester group at the 1-position enhances solubility and stability.
Key structural data include:
tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Additionally, it can be subjected to reduction reactions that convert the formyl group into an alcohol or further functionalized groups. The compound's reactivity is largely influenced by its electron-withdrawing groups, which stabilize intermediates during these transformations .
The mechanism of action for compounds like tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance, indazole derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
The action mechanism typically involves:
This mechanism underscores the potential therapeutic applications of this compound in cancer treatment .
The physical properties of tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate include:
Chemical properties include:
tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate has significant applications in medicinal chemistry research, particularly as a precursor for synthesizing more complex indazole derivatives with potential pharmaceutical properties. Its ability to act as a protein kinase inhibitor makes it valuable in studies aimed at developing targeted cancer therapies.
Furthermore, its structural versatility allows chemists to explore modifications that could enhance its biological activity or selectivity against specific molecular targets .
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and diverse pharmacological profiles. Among these, N-Boc-protected indazoles—particularly those decorated with strategic halogen and aldehyde functionalities—have emerged as critical intermediates for developing targeted therapeutics. The compound tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5, C₁₃H₁₃BrN₂O₃, MW: 325.16) exemplifies this class, integrating reactive handles for synthetic diversification into a stable, drug-like core [4] [7]. Its unique molecular architecture enables rational drug design across oncology, infectious diseases, and metabolic disorders, positioning it at the forefront of modern heterocyclic chemistry.
N-Boc (tert-butoxycarbonyl) protection serves dual strategic roles in indazole chemistry:
Table 1: Key N-Boc Indazole Building Blocks
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Applications |
---|---|---|---|---|
tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate | 936132-61-5 | C₁₃H₁₃BrN₂O₃ | 325.16 | Cross-coupling; Nucleophile addition |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate | 651780-02-8 | C₁₂H₁₃BrN₂O₂ | 297.15 | Suzuki-Miyaura coupling |
tert-Butyl 3-bromo-5-formylindazole-1-carboxylate | 86699009* | C₁₃H₁₃BrN₂O₃ | 325.16 | Anticancer agent synthesis |
The 5-bromo and 3-formyl substituents in this compound create synergistic reactivity:
Table 2: Applications of Bromo-Formyl Indazole Derivatives
Derivative Structure | Biological Activity | Key Interactions | Reference |
---|---|---|---|
Indazole-thiadiazole hybrids | Thymidine phosphorylase inhibition (IC₅₀: 0.8 μM) | H-bonding with Ser/His residues; Halogen bonding | [6] |
Indazole carboxamides | Microtubule disruption (IC₅₀: 2.1 nM vs. tubulin) | Hydrophobic pocket binding; Amide H-bonding | [2] |
3-Iodo-5-bromo-1H-indazole | Halogen-bond-mediated kinase inhibition | I···O=C contacts (ΔG = −4.2 kcal/mol) | [3] |
The strategic placement of bromo (C5) and formyl (C3) groups is underpinned by mechanistic and pharmacological evidence:
Table 3: Synthetic Advantages of Key Protection Strategies
Protection Method | Reaction Conditions | Yield (%) | N1:N2 Selectivity | Stability |
---|---|---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 92–98 | >100:1 | Stable at 25°C (weeks) |
Trichloroacetimidate | R-O-C(=NH)CCl₃, TfOH | 75–88 | >322:1* | Sensitive to moisture |
Direct Alkylation | R-Br, K₂CO₃, DMF | 60–75 | 3:1 | Variable |
*Selectivity at 25°C [10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3